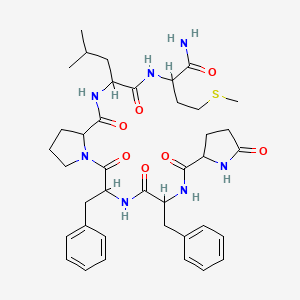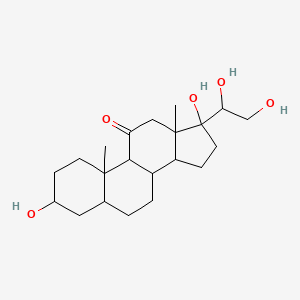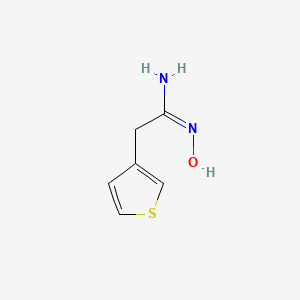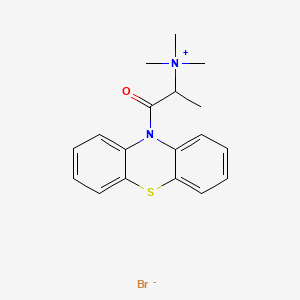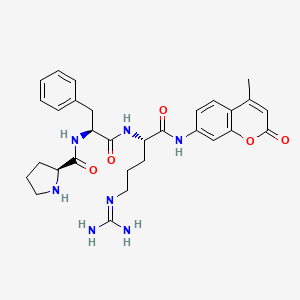
H-Pro-phe-arg-amc acetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-phe-arg-amc acetate salt typically involves peptide coupling reactions. The process starts with the protection of amino groups and carboxyl groups, followed by the sequential addition of amino acids. The final product is obtained by deprotecting the peptide and converting it into its acetate salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
H-Pro-phe-arg-amc acetate salt undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by enzymes such as kallikreins, leading to the release of fluorescent 7-amino-4-methylcoumarin (AMC).
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes like kallikreins in buffered solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide under controlled conditions.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Scientific Research Applications
H-Pro-phe-arg-amc acetate salt is extensively used in various scientific research fields:
Chemistry: As a substrate in enzyme kinetics studies to measure the activity of proteases.
Biology: Used in assays to study the activity of kallikreins and other proteases in biological samples.
Medicine: Employed in the development of diagnostic assays for diseases related to protease activity.
Industry: Utilized in the production of peptidomimetic inhibitors for therapeutic applications.
Mechanism of Action
H-Pro-phe-arg-amc acetate salt acts as a substrate for proteases. When cleaved by enzymes like kallikreins, it releases 7-amino-4-methylcoumarin (AMC), which is highly fluorescent. This fluorescence can be measured to determine enzyme activity. The molecular targets include plasma, pancreatic, and urinary kallikreins, and the pathways involved are related to proteolytic cleavage .
Comparison with Similar Compounds
Similar Compounds
H-Pro-phe-arg-AMC: Similar in structure but without the acetate salt form.
Pro-phe-arg-AMC: Another fluorogenic substrate used for similar applications.
Uniqueness
H-Pro-phe-arg-amc acetate salt is unique due to its high sensitivity and specificity for kallikreins. Its acetate salt form enhances its stability and solubility, making it more suitable for various biochemical assays .
Properties
Molecular Formula |
C30H37N7O5 |
|---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H37N7O5/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34)/t22-,23-,24-/m0/s1 |
InChI Key |
LATXIQYQVGEJJC-HJOGWXRNSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


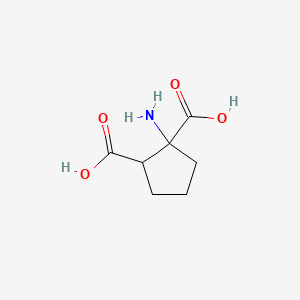
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)

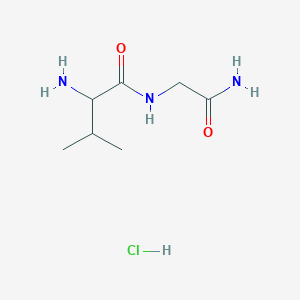
![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)


![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B12320261.png)
